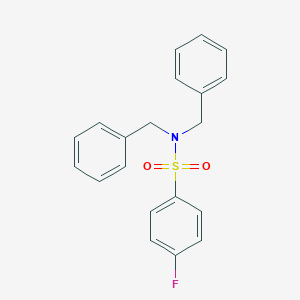

N,N-Dibenzyl-4-fluorobenzenesulfonamide

Description

Properties

Molecular Formula |

C20H18FNO2S |

|---|---|

Molecular Weight |

355.4 g/mol |

IUPAC Name |

N,N-dibenzyl-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C20H18FNO2S/c21-19-11-13-20(14-12-19)25(23,24)22(15-17-7-3-1-4-8-17)16-18-9-5-2-6-10-18/h1-14H,15-16H2 |

InChI Key |

DEAFNHWONKHUNF-UHFFFAOYSA-N |

SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=CC=C2)S(=O)(=O)C3=CC=C(C=C3)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares N,N-Dibenzyl-4-fluorobenzenesulfonamide with structurally related sulfonamides:

- Lipophilicity : The dibenzyl groups in the title compound significantly increase lipophilicity compared to dimethyl or hydroxyphenyl analogues, impacting solubility and membrane permeability .

- Hydrogen Bonding: Unlike N-(4-hydroxyphenyl)benzenesulfonamide, which forms intermolecular N–H⋯O and O–H⋯O bonds , the title compound lacks hydrogen-bond donors due to N,N-dibenzyl substitution, likely reducing crystalline stability.

Spectroscopic Differentiation

- IR Spectroscopy : The absence of C=O bands (~1663–1682 cm$ ^{-1} $) in cyclized triazoles contrasts with the persistent S=O and C-F vibrations in the title compound.

- NMR : $ ^1H $-NMR of N,N-dialkylated sulfonamides typically shows benzyl proton resonances at δ 4.5–5.0 ppm, while dimethyl analogues exhibit singlet peaks for N–CH$ _3 $ groups .

Preparation Methods

Procedure and Scalability

A solvent-free alternative utilizes 4-fluorobenzenesulfonyl chloride and dibenzylamine in a zirconia jar with MgO as an acid scavenger. Key features include:

-

Milling parameters : 30 Hz for 120 minutes with ZrO₂ balls (8 mm diameter)

-

Stoichiometry : 1:1.1 sulfonyl chloride-to-amine ratio

-

Additives : MgO (4 equiv) for HCl neutralization

This method achieves quantitative yield (99%) without chromatography, requiring only citric acid washes and filtration. Gram-scale demonstrations show consistent performance, with product characterization matching literature NMR spectra.

Table 1: Comparison of Mechanochemical Methods

Solution-Phase Synthesis Adapting Traditional Sulfonylation

Limitations and Applications

This method remains valuable for substrates incompatible with mechanochemical conditions, such as thermally labile amines. However, it generates solvent waste and demands longer reaction times compared to solid-state approaches.

Comparative Analysis of Synthetic Approaches

Efficiency and Environmental Impact

Mechanochemical methods outperform solution-phase synthesis in:

Practical Considerations

-

Equipment Access : Ball mills required for methods 1–2 vs. standard glassware for method 3

-

Sensitivity : Mechanochemical protocols tolerate moisture/oxygen, unlike air-sensitive organometallic solution reactions

-

Purification : Solid-state methods reduce chromatography needs by 90% compared to solution-phase

Q & A

Q. Example Protocol :

| Step | Component | Role | Conditions |

|---|---|---|---|

| 1 | 4-fluorobenzenesulfonyl chloride | Electrophile | Dissolved in DMF |

| 2 | Dibenzylamine | Nucleophile | Added dropwise |

| 3 | Triethylamine | Base | 0°C → RT, 12 h |

Basic: What analytical techniques confirm the structural integrity and purity of this compound?

Answer:

- Nuclear Magnetic Resonance (NMR) : H, C, and F NMR verify substituent positions and purity. For example, F NMR detects the fluorine environment at the 4-position .

- High-Performance Liquid Chromatography (HPLC) : Monitors reaction progress and quantifies impurities (<1%) .

- X-ray Crystallography : Resolves stereochemical ambiguities; SHELX software (e.g., SHELXL) refines crystal structures .

Advanced: How can reaction conditions be optimized to minimize byproducts during synthesis?

Answer:

- Temperature Control : Lower temperatures (0–5°C) reduce side reactions like sulfonate ester formation .

- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of dibenzylamine .

- Stoichiometry : A 1.2:1 molar ratio of dibenzylamine to sulfonyl chloride ensures complete conversion .

- Catalysts : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve yields in biphasic systems .

Advanced: How can contradictions in enzyme-binding stoichiometry data be resolved?

Answer:

Conflicting reports on inhibitor-enzyme ratios (e.g., 1:1 vs. 2:1 binding) require:

- Multi-Nuclear NMR : N and F NMR confirm two inhibitor molecules bind per carbonic anhydrase enzyme via anion interactions at the active site .

- Saturation Transfer Experiments : Quantify dissociation rates and distinguish between rapid exchange (room temperature) and slow exchange (2°C) regimes .

- Structural Modeling : SHELXPRO or similar tools model protein-ligand interactions to validate stoichiometry .

Advanced: How should researchers address unexpected byproducts in sulfonamide synthesis?

Answer:

- Crystallographic Analysis : Use X-ray diffraction (e.g., SHELXD) to identify unintended products, such as double sulfonamide adducts formed via competing nucleophilic attack .

- Reaction Pathway Adjustment : Replace sodium hydride with milder bases (e.g., KCO) to suppress over-sulfonylation .

- Chromatographic Separation : Flash chromatography isolates minor byproducts for structural elucidation via mass spectrometry .

Advanced: What strategies validate the compound’s interaction with biological targets?

Answer:

- Isothermal Titration Calorimetry (ITC) : Measures binding thermodynamics (ΔH, K) for carbonic anhydrase inhibition .

- Fluorescence Quenching : Tryptophan residues in enzymes report conformational changes upon ligand binding .

- Molecular Dynamics Simulations : Predict binding modes using software like GROMACS, validated against NMR chemical shifts .

Advanced: How can crystallographic data resolve ambiguities in molecular conformation?

Answer:

- Twinned Data Refinement : SHELXL handles high-resolution or twinned datasets to resolve disordered benzyl groups .

- Hydrogen Bonding Networks : Identify stabilizing interactions (e.g., C–H···O) between sulfonamide and adjacent aromatic rings .

- Torsion Angle Analysis : SHELXPRO visualizes dihedral angles to confirm staggered vs. eclipsed conformations .

Basic: What safety precautions are critical during synthesis?

Answer:

- Ventilation : Handle 4-fluorobenzenesulfonyl chloride in fume hoods due to lachrymatory properties .

- Personal Protective Equipment (PPE) : Nitrile gloves and goggles prevent skin/eye contact with corrosive reagents .

- Waste Disposal : Quench excess sulfonyl chloride with ice-cold sodium bicarbonate before disposal .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.